CDK2-IN-14-d3

Stable isotope labeling LC-MS/MS Quantitative bioanalysis

CDK2-IN-14-d3 is a deuterated CDK2 inhibitor specifically designed as an internal standard for LC-MS quantification. Its +3 Da mass shift over the unlabeled parent ensures reliable quantitation in biological matrices, critical for preclinical PK studies. Unlike unlabeled CDK2-IN-14, this labeled analog is essential for accurate mass spectrometry assays and metabolic studies where the kinetic isotope effect alters metabolism rates. Procure for precise analytical workflows.

Molecular Formula C21H25N5O4S
Molecular Weight 446.5 g/mol
Cat. No. B15141402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2-IN-14-d3
Molecular FormulaC21H25N5O4S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC)O
InChIInChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1/i2D3
InChIKeyXJYUSNWXKXUGGH-VTIXCXEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for CDK2-IN-14-d3: A Deuterated Selective CDK2 Inhibitor


CDK2-IN-14-d3 is the trideuterated analog of CDK2-IN-14 (compound 4f), a selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. The parent compound exhibits an IC50 of 42 nM against CDK2 and demonstrates selectivity over CDK1 (IC50 = 955 nM), CDK4 (IC50 = 16.68 µM), and CDK7 (IC50 = 326 nM) [1]. The incorporation of three deuterium atoms in CDK2-IN-14-d3 renders it suitable as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis, while retaining the pharmacological profile of the non-deuterated parent .

Why CDK2-IN-14-d3 Cannot Be Replaced by Non-Deuterated CDK2 Inhibitors in Quantitative Bioanalysis


Substitution of CDK2-IN-14-d3 with non-deuterated CDK2-IN-14 or other CDK2 inhibitors in quantitative LC-MS/MS workflows introduces significant analytical variability and precludes accurate pharmacokinetic/pharmacodynamic correlation. The three-deuterium mass shift (+3 Da) of CDK2-IN-14-d3 provides a distinct isotopic signature that co-elutes with the analyte, enabling precise internal standardization and correction for matrix effects, ionization efficiency fluctuations, and sample-to-sample variability . Non-deuterated analogs lack this mass separation and cannot serve as internal standards, compromising the reliability of concentration measurements essential for ADME studies or target engagement assays.

Quantitative Differentiation of CDK2-IN-14-d3: Evidence for Procurement Decisions


CDK2-IN-14-d3 as a Deuterated Internal Standard for LC-MS Quantitation vs. Non-Deuterated CDK2-IN-14

CDK2-IN-14-d3 incorporates three deuterium atoms (mass shift +3 Da), enabling its use as a co-eluting internal standard in LC-MS/MS quantification . This is a direct functional differentiation from the non-deuterated parent, CDK2-IN-14 (compound 4f), which cannot serve as an internal standard due to identical mass . The deuterium labeling facilitates correction for matrix effects and ionization variability, a requirement for accurate PK/PD studies.

Stable isotope labeling LC-MS/MS Quantitative bioanalysis Internal standard

CDK2-IN-14-d3 Parent Compound Exhibits >20-Fold Selectivity for CDK2 Over CDK1 vs. Clinical Candidate PF-07104091

The parent compound, CDK2-IN-14 (4f), displays an IC50 of 42 nM for CDK2 and 955 nM for CDK1, yielding a CDK2/CDK1 selectivity ratio of approximately 23-fold [1]. In comparison, the clinical-stage CDK2 inhibitor PF-07104091 (tegtociclib) exhibits a Ki of 1.16 nM for CDK2/cyclin E1 but only 537.81 nM for GSK3β, with limited published selectivity data against CDK1 . The higher CDK2/CDK1 selectivity of CDK2-IN-14 suggests a potentially more favorable off-target profile for studies where CDK1 inhibition is undesirable.

CDK2 selectivity Kinase inhibitor Off-target toxicity Cancer

CDK2-IN-14 Parent Demonstrates >380-Fold Selectivity Over CDK4 vs. Broader-Spectrum CDK Inhibitors

CDK2-IN-14 (4f) exhibits an IC50 of 42 nM for CDK2 and 16,681 nM for CDK4, corresponding to a selectivity ratio of >390-fold [1]. This contrasts with earlier-generation CDK inhibitors like seliciclib, which target CDK2, CDK7, and CDK9 [2]. The high CDK2/CDK4 selectivity of the CDK2-IN-14 scaffold is advantageous for experiments aiming to dissect CDK2-specific signaling without confounding CDK4/6-mediated cell cycle effects.

CDK2 selectivity CDK4 Kinase profiling Cancer

Optimal Application Scenarios for CDK2-IN-14-d3 Based on Verified Differentiation


LC-MS/MS Quantification of CDK2-IN-14 in Pharmacokinetic Studies

CDK2-IN-14-d3 is the requisite internal standard for the accurate quantification of CDK2-IN-14 in plasma, tissue homogenates, or cell lysates using LC-MS/MS [1]. The +3 Da mass shift ensures co-elution with the analyte while enabling distinct mass detection, correcting for matrix effects and ionization variability inherent to biological samples [1].

Target Engagement Assays Requiring Selective CDK2 Inhibition

For in vitro or cellular assays where selective CDK2 inhibition is paramount, CDK2-IN-14-d3 (or its parent) is appropriate given the demonstrated >20-fold selectivity over CDK1 and >390-fold selectivity over CDK4 [1]. This profile is particularly relevant for studies in breast cancer (MCF7) or hepatocellular carcinoma (HepG2) models where CDK2 drives proliferation [1].

In Vivo Studies Necessitating Accurate Exposure-Response Correlation

When CDK2-IN-14 is administered to animal models, CDK2-IN-14-d3 is used as the internal standard to generate reliable concentration-time profiles. This enables precise PK/PD modeling and correlation with tumor growth inhibition or biomarker modulation, as reported for the parent compound in MCF7 and HepG2 xenograft studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK2-IN-14-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.